molecular formula C23H27ClFN3O3S B11233211 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11233211
M. Wt: 480.0 g/mol
InChI Key: FEHRJVIYTAKVFK-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization. The synthetic route may involve:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the 2-chlorophenylmethanesulfonyl group via sulfonylation reactions.

    Step 3: Formation of the piperazine ring through cyclization.

    Step 4: Coupling of the piperidine and piperazine rings through carbonylation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

  • 1-{1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2,3-dimethylphenyl)piperazine
  • 1-{1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-methylphenyl)piperazine

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C23H27ClFN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27ClFN3O3S/c24-22-6-2-1-4-19(22)17-32(30,31)28-11-3-5-18(16-28)23(29)27-14-12-26(13-15-27)21-9-7-20(25)8-10-21/h1-2,4,6-10,18H,3,5,11-17H2

InChI Key

FEHRJVIYTAKVFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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